LY56110
説明
特性
CAS番号 |
26766-37-0 |
|---|---|
分子式 |
C17H12Cl2N2 |
分子量 |
315.2 g/mol |
IUPAC名 |
5-[bis(4-chlorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N2/c18-15-5-1-12(2-6-15)17(14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,17H |
InChIキー |
FOQIAMHLCXUKND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CN=CN=C3)Cl |
外観 |
Solid powder |
他のCAS番号 |
26766-37-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-(bis(4-chlorophenyl)methyl)pyrimidine LY 56110 LY-56110 LY56110 |
製品の起源 |
United States |
Foundational & Exploratory
The Quest for Potent Estrogen Suppression: A Technical Guide to the Discovery and Synthesis of Nonsteroidal Aromatase Inhibitors, with a Focus on the LY56110 Scaffold
For Immediate Release
[City, State] – [Date] – In the landscape of endocrine therapies, particularly for hormone-receptor-positive breast cancer, the development of potent and selective aromatase inhibitors remains a cornerstone of research and drug development. This technical guide provides an in-depth overview of the discovery and synthetic strategies for nonsteroidal aromatase inhibitors, centering on the structural class represented by LY56110. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue, muscle, and breast tissue itself becomes the main contributor to circulating estrogen levels. By inhibiting aromatase, the growth stimulus for estrogen-receptor-positive (ER+) breast cancers can be significantly attenuated.
Nonsteroidal aromatase inhibitors (NSAIs) represent a major class of these therapeutic agents. They typically contain a nitrogen-containing heterocyclic moiety that reversibly binds to the heme iron of the cytochrome P450 active site, thereby blocking its catalytic activity. This class of inhibitors has evolved through several generations, with third-generation agents demonstrating high potency and selectivity.
The Discovery of this compound: A Representative Nonsteroidal Aromatase Inhibitor
While detailed historical discovery data for the specific compound this compound is not extensively documented in publicly available literature, its classification as a nonsteroidal aromatase inhibitor places its conceptual origins within the broader effort to develop more effective endocrine therapies. The discovery process for such compounds generally follows a structured workflow.
Conceptual Workflow for NSAI Discovery
Caption: Generalized workflow for the discovery of nonsteroidal aromatase inhibitors.
Synthesis of the this compound Core Structure
Proposed Retrosynthetic Analysis and Forward Synthesis Pathway
A logical retrosynthetic approach would involve the disconnection of the C-C bond between the pyrimidine ring and the diarylmethyl moiety. This suggests a key intermediate would be a pyrimidine with a suitable leaving group or a metallic species, which can then be coupled with a diarylmethyl synthon.
Caption: Conceptual retrosynthetic analysis and forward synthesis pathway for this compound.
General Experimental Protocol for Diarylmethylation of Heterocycles
While the exact reagents and conditions for the synthesis of this compound are proprietary, a general protocol for a related coupling reaction is provided below for illustrative purposes.
Step 1: Preparation of a Halogenated Pyrimidine Intermediate A suitable pyrimidine starting material, such as 5-bromopyrimidine, would be procured or synthesized.
Step 2: Preparation of the Diarylmethyl Nucleophile or Electrophile Bis(4-chlorophenyl)methanol can be converted to bis(4-chlorophenyl)methyl bromide by treatment with an appropriate brominating agent (e.g., HBr or PBr₃). Alternatively, a Grignard reagent could be formed from a related halide.
Step 3: Cross-Coupling Reaction A palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, could be employed to form the C-C bond between the pyrimidine and the diarylmethyl group. For instance, a pyrimidine-5-boronic acid could be coupled with bis(4-chlorophenyl)methyl bromide in the presence of a palladium catalyst and a suitable base.
Reaction Monitoring and Purification The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be worked up, and the crude product purified by column chromatography to yield the final compound.
Quantitative Data and Biological Activity
Publicly available, specific quantitative data for this compound, such as IC₅₀ values against aromatase or in vitro cell proliferation assays, is limited. However, for a third-generation nonsteroidal aromatase inhibitor, the expected biological activity profile would be as follows:
| Parameter | Expected Value Range | Description |
| Aromatase Inhibition (IC₅₀) | Low nanomolar (nM) | Concentration required to inhibit 50% of aromatase enzyme activity in a biochemical assay. |
| Cell Proliferation (GI₅₀) | Low to mid nanomolar (nM) | Concentration required to inhibit the growth of ER+ breast cancer cell lines (e.g., MCF-7, T-47D) by 50%. |
| Selectivity vs. other P450s | >100-fold | Higher IC₅₀ values for other cytochrome P450 enzymes, indicating high selectivity for aromatase. |
| In Vivo Estrogen Suppression | >90% | Percentage reduction in circulating estrogen levels in preclinical animal models. |
Signaling Pathway of Aromatase Inhibition
The therapeutic effect of this compound and other NSAIs is mediated through the disruption of the estrogen signaling pathway in ER+ breast cancer cells.
Caption: Mechanism of action of this compound in inhibiting the estrogen signaling pathway.
Conclusion
The development of nonsteroidal aromatase inhibitors like this compound has been a significant advancement in the treatment of hormone-responsive breast cancer. While specific details on the discovery and synthesis of this compound are not widely published, the general principles of NSAI development, from target validation and lead discovery to synthetic execution and biological evaluation, provide a robust framework for understanding the core science. Future research in this area will likely focus on developing next-generation inhibitors with improved resistance profiles and even greater selectivity to further enhance patient outcomes.
In-Depth Technical Guide to LY56110 and its Target Protein: Aromatase (CYP19A1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY56110 is identified as a novel, nonsteroidal inhibitor of the enzyme aromatase (cytochrome P450 19A1 or CYP19A1).[1] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. This function makes it a key therapeutic target in hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer in postmenopausal women. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and the breast tissue itself. By inhibiting this enzyme, this compound effectively reduces circulating estrogen levels, thereby depriving hormone-dependent cancer cells of a key growth stimulus.
Target Protein: Aromatase (CYP19A1)
Aromatase is a member of the cytochrome P450 superfamily of monooxygenases. It is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgens. Specifically, it converts androstenedione to estrone and testosterone to estradiol.
The overexpression of CYP19A1 is implicated in the progression of several estrogen-related cancers. Elevated levels of the enzyme lead to increased local estrogen production, which can drive tumor growth through aberrant interactions with estrogen receptors (ERα, ERβ, and GPR30). This interaction triggers the expression of estrogen-responsive genes, promoting cell proliferation and contributing to cancer progression.
Mechanism of Action of Nonsteroidal Aromatase Inhibitors
This compound, as a nonsteroidal aromatase inhibitor, functions as a competitive inhibitor. Nonsteroidal inhibitors, typically containing a triazole moiety, bind reversibly to the active site of the aromatase enzyme. This binding occurs through an interaction between a nitrogen atom in the inhibitor's heterocyclic ring and the heme iron atom within the cytochrome P450 catalytic site. This interaction physically blocks the access of the natural androgen substrates to the active site, thereby preventing their conversion to estrogens. This targeted inhibition leads to a significant reduction in circulating estrogen levels.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey |
| Dose (Oral) | 5 mg/kg | 5 mg/kg | 5 mg/kg |
| Total Excretion (5 days) | 68% | 30% | 65% |
| Urinary Excretion | 2% | 2% | - |
| Fecal Excretion | Predominant | Predominant | Predominant |
| Plasma Radioactivity Half-life | 49 hr | >100 hr | 41 hr |
| Plasma Half-life (Parent Compound) | 18 hr | 10 hr | - |
| Parent Compound in Plasma AUC | 25% | 12% | 1% |
Data from a study involving oral administration of [14C]this compound.[2]
Table 2: In Vitro Potency of Selected Nonsteroidal Aromatase Inhibitors
| Compound | IC50 (nM) | Assay System |
| Letrozole | 0.3 | Estrone ELISA assay |
| Anastrozole | 8 | Estrone ELISA assay |
| Vorozole | 4.17 | Fluorometric HTS assay |
| Letrozole | 7.27 | Fluorometric HTS assay |
Note: These values are for comparative purposes to illustrate the typical potency range of this class of inhibitors.
Signaling Pathway
The signaling pathway affected by this compound centers on the inhibition of estrogen synthesis and the subsequent reduction in estrogen receptor activation. By blocking aromatase, this compound prevents the conversion of androgens into estrogens. This leads to lower levels of estradiol and estrone, the primary ligands for estrogen receptors. Consequently, the activation of estrogen receptors and the transcription of estrogen-responsive genes, which promote cell proliferation in hormone-dependent cancers, are significantly reduced.
Experimental Protocols
Fluorometric Aromatase Inhibition Assay (Cell-Free)
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against recombinant human aromatase using a fluorogenic substrate.
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate
-
β-NADP+ Stock Solution
-
NADPH Generating System
-
Test Compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Letrozole)
-
96-well white microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized reagents (Aromatase, NADP+, NADPH generating system, substrate, inhibitor) according to the manufacturer's instructions.
-
Prepare a 2X stock of Recombinant Human Aromatase in Aromatase Assay Buffer containing the NADPH Generating System.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in Aromatase Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the 2X Aromatase stock solution.
-
Add 20 µL of the test compound dilutions or positive control to the respective wells. For the uninhibited control, add 20 µL of Aromatase Assay Buffer.
-
Include a background control well containing assay buffer and substrate but no enzyme.
-
Bring the volume of each well to 70 µL with Aromatase Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a 3X Aromatase Substrate/NADP+ mixture in Aromatase Assay Buffer.
-
Start the reaction by adding 30 µL of the Substrate/NADP+ mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 60 minutes at an excitation wavelength of 488 nm and an emission wavelength of 527 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Subtract the background reaction rate from all other rates.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tritiated Water Release Assay (Cell-Free)
This protocol describes a radiometric assay to measure aromatase activity by quantifying the release of tritiated water from a radiolabeled androgen substrate.
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Test Compound (e.g., this compound)
-
Positive Control Inhibitor
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a test tube, prepare a reaction mixture containing phosphate buffer, NADPH, and the microsomal or recombinant enzyme preparation.
-
Add the test compound at various concentrations or the positive control. For the control reaction, add the vehicle.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding [1β-³H]-androstenedione to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding chloroform to extract the steroids (substrate and products).
-
Vortex vigorously and then centrifuge to separate the aqueous and organic phases.
-
-
Removal of Residual Steroids:
-
Transfer the aqueous phase (containing ³H₂O) to a new tube.
-
Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining tritiated steroids.
-
Incubate on ice and then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing the purified ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³H₂O formed, which is proportional to the aromatase activity.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value as described for the fluorometric assay.
-
Conclusion
This compound is a nonsteroidal aromatase inhibitor that targets the key enzyme in estrogen biosynthesis, CYP19A1. Its mechanism of action involves competitive, reversible binding to the enzyme's active site, leading to a reduction in estrogen levels. While specific in vitro potency data for this compound are not widely published, its pharmacokinetic profile has been characterized in preclinical models. The experimental protocols provided herein offer robust methods for assessing the inhibitory activity of this compound and other compounds targeting aromatase. Further investigation into the precise binding kinetics and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
The Biological Pathway and Mechanism of Action of LY56110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY56110 is a potent, orally active, nonsteroidal aromatase inhibitor.[1][2][3] This document provides a detailed overview of its biological pathway, mechanism of action, and available pharmacokinetic data. By inhibiting the enzyme aromatase, this compound plays a crucial role in blocking the conversion of androgens to estrogens, a key process in certain physiological and pathological conditions. This guide consolidates quantitative data, experimental methodologies, and visual representations of its mode of action to serve as a comprehensive resource for the scientific community.
Core Mechanism: Aromatase Inhibition
The primary biological pathway influenced by this compound is the inhibition of aromatase, a key enzyme in steroidogenesis. Aromatase, a member of the cytochrome P450 superfamily, is responsible for the aromatization of androgens into estrogens. Specifically, it converts androstenedione and testosterone to estrone and estradiol, respectively.
By acting as a nonsteroidal inhibitor, this compound competitively binds to the active site of the aromatase enzyme, preventing its normal function. This leads to a systemic decrease in estrogen levels.
Signaling Pathway Diagram
References
In Vitro Characterization of LY56110: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY56110 is a nonsteroidal aromatase inhibitor that was investigated for its potential therapeutic effects.[1] Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-receptor-positive breast cancer as it is responsible for the final step in estrogen biosynthesis – the conversion of androgens to estrogens. This document provides a comprehensive overview of the available in vitro characterization data for this compound, including its inhibitory activity and effects on hepatic enzymes. The information is compiled from preclinical studies to serve as a technical guide for researchers in the field of oncology and drug development.
Quantitative In Vitro Data
The following table summarizes the key quantitative metrics reported for this compound in various in vitro assay systems.
| Parameter | Value | Assay System | Reference |
| IC50 | 29 nM | Rat ovarian microsome aromatase activity | [2] |
| IC50 | 55 nM | PMSG-treated rat ovaries | [3] |
| IC50 | 2.5 µM | P-450-dependent p-nitroanisole O-demethylation in rat hepatic microsomes | [4] |
| IC50 | 11 µM | P-450-dependent ethylmorphine N-demethylation in rat hepatic microsomes | [4] |
Mechanism of Action: Aromatase Inhibition
This compound functions as an inhibitor of aromatase (CYP19A1), thereby blocking the synthesis of estrogens. The primary mechanism involves the binding of this compound to the active site of the aromatase enzyme, preventing it from converting its androgenic substrates, androstenedione and testosterone, into estrone and estradiol, respectively. This reduction in estrogen levels is the basis for its potential utility in hormone-dependent breast cancers.
Experimental Protocols
While specific, detailed protocols for the in vitro characterization of this compound are not extensively published, the following represents a generalized methodology for key assays based on standard practices in the field.
Aromatase Inhibition Assay (Microsomal)
This assay quantifies the ability of a compound to inhibit the activity of aromatase in a cell-free system.
Objective: To determine the IC50 value of this compound for aromatase.
Materials:
-
Rat ovarian or placental microsomes (source of aromatase)
-
This compound
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the microsomal preparation, NADPH regenerating system, and a specific concentration of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction, typically by adding a strong acid or solvent.
-
Extract the aqueous phase containing the tritiated water ([³H]H₂O) that is released during the aromatization of androstenedione.
-
Quantify the amount of [³H]H₂O using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. epa.gov [epa.gov]
- 2. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
LY56110: A Technical Overview of a Novel Nonsteroidal Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary research findings on LY56110, a novel nonsteroidal aromatase inhibitor. The information presented herein is based on early-stage, publicly available data.
Core Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | Immunomart |
| Molecular Formula | C17H12Cl2N2 | Immunomart |
| CAS Number | 26766-37-0 | Immunomart |
| Classification | Nonsteroidal Aromatase Inhibitor | Immunomart |
Quantitative Data
The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against the aromatase enzyme.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 13 nM | In vitro aromatase inhibition assay using trophoblastic microsomes and [1 beta, 2 beta-3H]-androstenedione as a substrate. | O'Neill et al., 1991 |
Experimental Protocols
The following is a representative experimental protocol for an in vitro aromatase inhibition assay, based on the available literature.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against aromatase enzyme activity.
Materials:
-
Test Compound: this compound
-
Enzyme Source: Trophoblastic microsomes
-
Substrate: [1 beta, 2 beta-3H]-androstenedione
-
Cofactor: NADPH
-
Assay Buffer
-
Scintillation fluid
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, the substrate, and NADPH in the appropriate assay buffer.
-
Enzyme Reaction: In a microplate, combine the trophoblastic microsomes, a specific concentration of this compound (or vehicle control), and NADPH.
-
Initiation of Reaction: Add the radiolabeled substrate, [1 beta, 2 beta-3H]-androstenedione, to each well to start the enzymatic reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Quantification: Measure the amount of tritiated water released as a byproduct of the aromatization reaction using a scintillation counter. This is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the aromatase activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of aromatase inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound as an aromatase inhibitor.
Caption: A simplified workflow for the in vitro evaluation of this compound.
An In-Depth Technical Guide to the Aromatase Inhibitor LY56110
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY56110 is a potent, nonsteroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. The inhibition of this enzyme is a critical therapeutic strategy in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women, where circulating estrogens are the primary drivers of tumor growth. This technical guide provides a comprehensive overview of the available patent information and scientific literature on this compound, with a focus on its mechanism of action, experimental evaluation, and relevant technical data.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | α,α-bis(4-chlorophenyl)-5-methylpyrimidine | (Hirsch et al., 1987) |
| Molecular Formula | C₁₇H₁₂Cl₂N₂ | |
| CAS Number | 26766-37-0 | |
| Molecular Weight | 315.21 g/mol | |
| Appearance | Likely a solid powder | General knowledge |
Mechanism of Action: Aromatase Inhibition
This compound functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis. By binding to the active site of the enzyme, this compound prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen-dependent tumors of the hormonal stimulation required for their growth.
Signaling Pathway of Aromatase and its Inhibition
The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by aromatase inhibitors like this compound.
Caption: Aromatase-mediated conversion of androgens to estrogens and its inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro potency of this compound in inhibiting aromatase activity.
| Compound | IC₅₀ (nM) | Assay System | Reference |
| This compound | 29 | Rat ovarian microsome aromatase | (Hirsch et al., 1987) |
| Fenarimol | 4100 | Rat ovarian microsome aromatase | (Hirsch et al., 1987) |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Based on U.S. Patent 4,762,836)
This protocol describes a method for determining the in vitro potency of compounds in inhibiting aromatase activity using isolated rat ovarian microsomes.
1. Preparation of Ovarian Microsomes:
-
Immature female rats are treated with pregnant mare's serum gonadotropin to stimulate ovarian activity.
-
Ovaries are collected and homogenized.
-
The homogenate is centrifuged to pellet the microsomes, which contain the aromatase enzyme.
-
The microsomal pellet is resuspended in a suitable buffer.
2. Inhibition Assay:
-
The assay is performed in a reaction mixture containing:
-
Ovarian microsomes
-
A source of NADPH (cofactor for the aromatase reaction)
-
[1,2-³H]-Androstenedione (radiolabeled substrate)
-
The test compound (e.g., this compound) at various concentrations.
-
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of ³H₂O released (a product of the aromatase reaction) is quantified by liquid scintillation counting.
-
The concentration of the test compound that causes 50% inhibition of aromatase activity (IC₅₀) is calculated.
Experimental Workflow: In Vitro Aromatase Assay
Caption: Workflow for the in vitro aromatase inhibition assay.
In Vivo Evaluation in DMBA-Induced Rat Mammary Carcinoma Model (Based on U.S. Patent 4,762,836)
This in vivo model is used to assess the efficacy of aromatase inhibitors in a hormone-dependent breast cancer model.
1. Tumor Induction:
-
Mammary tumors are induced in female Sprague-Dawley rats by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA).
-
Tumors are allowed to develop over a period of several weeks.
2. Treatment:
-
Rats with established, measurable tumors are randomly assigned to treatment and control groups.
-
The test compound (e.g., this compound) is administered orally at a specified dose and frequency. The Hirsch et al. (1987) paper notes that this compound was orally active.
-
The control group receives the vehicle only.
3. Evaluation:
-
Tumor size is measured regularly throughout the treatment period.
-
The percentage of tumor regression or inhibition of tumor growth is calculated and compared between the treatment and control groups.
-
The Hirsch et al. (1987) study reported that in rats with established DMBA-induced mammary carcinoma, complete tumor regression was observed in 80% of the animals treated with this compound.
Experimental Workflow: In Vivo DMBA Rat Model
Caption: Workflow for the in vivo evaluation of aromatase inhibitors.
Synthesis of this compound
Conclusion
This compound is a potent nonsteroidal aromatase inhibitor with demonstrated in vitro and in vivo activity. While its development was discontinued due to effects on hepatic microsomal enzymes and a long half-life, the information available on this compound provides valuable insights for researchers in the field of aromatase inhibition and the development of new therapies for estrogen-dependent cancers. The experimental protocols detailed in this guide can serve as a foundation for the evaluation of novel aromatase inhibitors.
LY56110: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 26766-37-0
Molecular Formula: C₁₇H₁₂Cl₂N₂
Chemical Name: 5-[Bis(4-chlorophenyl)methyl]pyrimidine
This technical guide provides an in-depth overview of LY56110, a nonsteroidal aromatase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development. While specific proprietary data for this compound is not extensively available in the public domain, this guide furnishes a comprehensive summary based on the established principles of its drug class.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 26766-37-0 | [PubChem] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂ | [PubChem] |
| Molecular Weight | 315.20 g/mol | [PubChem] |
| Class | Nonsteroidal Aromatase Inhibitor | [MedKoo] |
| Physical Description | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| IC50 (Aromatase) | Data not publicly available | - |
Mechanism of Action and Signaling Pathway
This compound functions as a nonsteroidal aromatase inhibitor. Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. It catalyzes the final step of converting androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).
Nonsteroidal aromatase inhibitors like this compound typically act as competitive inhibitors. They possess a chemical structure that allows them to bind to the active site of the aromatase enzyme. This binding is often reversible and occurs through interaction with the heme iron atom within the enzyme's active site, thereby blocking the access of the natural androgen substrates.
The inhibition of aromatase leads to a significant reduction in the systemic and local production of estrogens. This is a critical therapeutic target in estrogen receptor-positive (ER+) breast cancers, where estrogen acts as a primary driver of tumor growth and proliferation. By depleting estrogen levels, aromatase inhibitors effectively starve the cancer cells of their growth signal.
Aromatase Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of nonsteroidal aromatase inhibitors like this compound in the context of steroid hormone synthesis.
Experimental Protocols
While specific experimental protocols for this compound are not publicly detailed, a general methodology for an in vitro aromatase inhibition assay is provided below. This protocol is representative of the techniques used to evaluate the potency of nonsteroidal aromatase inhibitors.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human aromatase enzyme activity.
2. Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Letrozole or Anastrozole (positive control)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
3. Experimental Workflow:
4. Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the positive control.
-
In a reaction tube, add the phosphate buffer, human placental microsomes, and the test compound dilution. Pre-incubate for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the [1β-³H]-androst-4-ene-3,17-dione and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding chloroform and vortexing.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing the tritiated water product) to a new tube.
-
Add a suspension of dextran-coated charcoal to the aqueous phase to remove any remaining unreacted radiolabeled substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Quantitative Data Presentation
Due to the absence of specific public data for this compound, the following table presents illustrative data that would be generated from the aforementioned experimental protocol for a potent nonsteroidal aromatase inhibitor.
| Concentration (nM) | % Inhibition (Illustrative) |
| 0.1 | 15 |
| 1.0 | 45 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 99 |
| IC50 (nM) | ~1.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This compound is a nonsteroidal aromatase inhibitor with a well-defined chemical structure. Its mechanism of action involves the competitive inhibition of the aromatase enzyme, leading to a reduction in estrogen synthesis. This makes it a compound of interest for research in estrogen-dependent diseases, particularly breast cancer. While detailed preclinical and clinical data for this compound are not widely available in the public domain, the general principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the specific in vitro and in vivo properties of this compound is warranted to fully characterize its therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Experimental Aromatase Inhibitor LY56110
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nonsteroidal aromatase inhibitor, LY56110. The information is compiled from available preclinical data and established methodologies for testing aromatase inhibitors.
Introduction
This compound is a potent, nonsteroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis from androgens. By blocking aromatase, this compound reduces estrogen levels, making it a subject of investigation for its potential therapeutic effects in estrogen-dependent conditions. The primary mechanism involves the competitive inhibition of the aromatase enzyme, thereby preventing the conversion of androstenedione and testosterone to estrone and estradiol, respectively.
Mechanism of Action: Aromatase Inhibition
This compound acts as a competitive inhibitor of the aromatase enzyme. This enzyme is a critical component of the steroidogenesis pathway, specifically in the conversion of androgens to estrogens. The inhibition of this enzyme leads to a systemic reduction in estrogen levels.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on preclinical studies.
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 13 nM | In vitro Aromatase Inhibition (Porcine Trophoblastic Microsomes) | O'Neill et al., 1991[1] |
| Chemical Formula | C₁₇H₁₂Cl₂N₂ | - | - |
| Molecular Weight | 315.20 g/mol | - | - |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on published research and general methodologies for aromatase inhibitor testing.
Protocol 1: In Vitro Aromatase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on aromatase activity using a cell-free system. The original study utilized porcine trophoblastic microsomes.[1] A commercially available human recombinant aromatase assay can also be adapted.[2][3][4]
Objective: To quantify the inhibitory potency of this compound on aromatase enzyme activity.
Materials:
-
This compound
-
Human recombinant aromatase (CYP19)
-
NADPH regenerating system
-
Fluorogenic substrate (e.g., 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,4-oxadiazole)
-
Aromatase inhibitor (e.g., Letrozole) as a positive control
-
Assay buffer
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare the positive control (e.g., Letrozole) in the same manner.
-
Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound, positive control, and a vehicle control (DMSO) to the wells of the 96-well plate in triplicate.
-
Add the aromatase enzyme solution to all wells.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for the time specified in the assay kit protocol, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Assessment of Aromatase Inhibition in an Animal Model
This protocol is a generalized procedure based on the study by O'Neill et al. (1991) in pregnant gilts and other established animal models for testing aromatase inhibitors.[1][5][6] The objective is to assess the in vivo efficacy of this compound in reducing systemic or local estrogen levels.
Objective: To evaluate the effect of this compound on estrogen synthesis and physiological endpoints in a relevant animal model.
Animal Model: Immature female rats are a commonly used model for assessing the in vivo activity of aromatase inhibitors.[7]
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, saline with appropriate solubilizing agents)
-
Androstenedione (to stimulate estrogen production)
-
Anesthetic
-
Surgical tools
-
Blood collection supplies
-
Equipment for tissue homogenization and hormone assays (e.g., ELISA or RIA kits)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate immature female rats to the housing conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., Vehicle Control, Androstenedione only, Androstenedione + this compound at various doses).
-
-
Treatment Administration:
-
Administer androstenedione daily via subcutaneous injection to stimulate uterine growth, which is an estrogen-dependent process.
-
Administer this compound or vehicle daily via oral gavage or injection according to the experimental design.
-
-
Endpoint Collection:
-
At the end of the treatment period, anesthetize the animals and collect blood samples via cardiac puncture.
-
Euthanize the animals and dissect the uteri.
-
Record the uterine weight.
-
-
Hormone Analysis:
-
Separate plasma from the blood samples.
-
Measure plasma concentrations of estradiol and estrone using validated ELISA or RIA kits.
-
-
Data Analysis:
-
Compare the mean uterine weights between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Compare the mean plasma estrogen concentrations between the groups.
-
A significant reduction in uterine weight and plasma estrogen levels in the this compound-treated groups compared to the androstenedione-only group indicates effective in vivo aromatase inhibition.
-
Disclaimer
The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions, available reagents, and animal welfare guidelines. All animal experiments must be conducted in accordance with institutional and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 4. epa.gov [epa.gov]
- 5. Preclinical studies using the intratumoral aromatase model for postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
Application Notes and Protocols for In Vivo Study of Novel Nonsteroidal Aromatase Inhibitors
Topic: LY56110 In Vivo Study Design (using the general class of nonsteroidal aromatase inhibitors as a model)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatase inhibitors (AIs) are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. These agents function by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby depriving hormone-sensitive tumors of their primary growth stimulus. Nonsteroidal AIs, such as letrozole and anastrozole, act through reversible competitive inhibition of the aromatase enzyme. This document provides a comprehensive guide for the in vivo study design of novel nonsteroidal aromatase inhibitors, using this compound as a representative compound. The protocols and methodologies described herein are based on established preclinical models for this class of drugs.
Mechanism of Action and Signaling Pathway
Nonsteroidal aromatase inhibitors are potent and selective blockers of the aromatase enzyme (cytochrome P450 19A1), which catalyzes the final step in estrogen biosynthesis—the conversion of androstenedione and testosterone to estrone (E1) and estradiol (E2), respectively. In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue. By inhibiting this process, these drugs significantly reduce circulating estrogen levels, leading to the suppression of estrogen receptor (ER)-positive breast cancer cell proliferation and tumor growth.
Resistance to aromatase inhibitors can develop through the activation of alternative signaling pathways that promote cell survival and proliferation independent of the estrogen receptor. Key among these are the HER2 (Human Epidermal Growth Factor Receptor 2) and MAPK (Mitogen-Activated Protein Kinase) pathways.
Application Notes and Protocols for Aromatase Inhibitors in Preclinical Research
Disclaimer: Information regarding the specific compound LY56110 is not available in the public domain. The following application notes and protocols are based on data from preclinical studies of other nonsteroidal aromatase inhibitors, such as letrozole and anastrozole. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals working with aromatase inhibitors in a research setting.
Introduction
Aromatase inhibitors are a class of drugs that block the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In preclinical research, they are valuable tools for studying the role of estrogens in various physiological and pathological processes, including cancer, neuroscience, and reproductive biology. These notes provide an overview of dosage and administration considerations for the use of aromatase inhibitors in common animal models.
Preclinical Dosage and Administration of Aromatase Inhibitors
The appropriate dosage and administration route for aromatase inhibitors in preclinical studies can vary significantly depending on the animal model, the specific research question, and the compound being used. The following tables summarize dosages and administration methods for commonly used aromatase inhibitors in rodent models.
Table 1: Letrozole Dosage in Rodent Models
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Mouse (C57BL/6J, female) | 2, 10, or 25 µg/kg/day | Oral | Ovarian stimulation and endometrial cancer | [1] |
| Mouse (Thy1-EGFP-M) | 1 mg/kg/day | Intraperitoneal injection | Synaptic plasticity | [2] |
| Rat (Sprague-Dawley, juvenile) | 0.05, 0.3, or 2.0 mg/kg/day | Oral gavage | Juvenile toxicity and reproductive development | [3] |
Table 2: Anastrozole Dosage in a Mouse Model
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Mouse (nude, with MCF-7CA tumors) | Not specified | Not specified | Combination therapy with antiestrogens for breast cancer | [4] |
Experimental Protocols
Preparation of Letrozole for Injection
This protocol is adapted from a study investigating the effects of chronic aromatase inhibition on synaptic plasticity in mice.[2]
Materials:
-
Letrozole powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of letrozole by dissolving it in DMSO at a concentration of 3 mg/mL.
-
Vortex the solution until the letrozole is completely dissolved.
-
For each injection, dilute the stock solution 1:10 in sterile saline to a final concentration of 0.3 mg/mL. The final vehicle concentration will be 10% DMSO in saline.
-
Administer the solution via intraperitoneal injection at a volume that delivers a dose of 1 mg/kg.
Oral Administration of Letrozole in Mice
This protocol is based on a study examining the effect of letrozole on a mouse model of endometrial cancer.[1]
Materials:
-
Letrozole powder
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile water
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of letrozole in the chosen vehicle at the desired concentrations (e.g., 2, 10, and 25 µg/kg/day).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Administer the letrozole suspension orally to the mice using a gavage needle once daily.
Signaling Pathways and Experimental Workflows
Aromatase Inhibition and Estrogen Synthesis
The following diagram illustrates the mechanism of action of aromatase inhibitors in blocking the synthesis of estrogens.
Caption: Mechanism of Aromatase Inhibition.
Experimental Workflow for Preclinical Aromatase Inhibitor Studies
This diagram outlines a general workflow for conducting in vivo studies with aromatase inhibitors.
Caption: General Preclinical Study Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insights.inotiv.com [insights.inotiv.com]
- 4. The effect of combining aromatase inhibitors with antiestrogens on tumor growth in a nude mouse model for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of LY56110
These application notes provide a comprehensive guide for the detection and quantification of LY56110, a nonsteroidal aromatase inhibitor, in biological matrices. The protocols are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of non-steroidal aromatase inhibitors using LC-MS/MS, providing an expected performance benchmark for a developed this compound assay.
| Parameter | Letrozole | Anastrozole | Expected Performance for this compound |
| Lower Limit of Quantification (LLOQ) | 0.3 - 1.0 ng/mL[1][2] | 0.05 - 6.0 ng/mL[3] | ~0.1 - 1.0 ng/mL |
| Linearity Range | 0.3 - 100 ng/mL[1][4] | 0.2 - 200 ng/mL | ~0.1 - 200 ng/mL |
| Accuracy (% Bias) | 97.43% to 105.17%[2] | Within ±15% | Within ±15% |
| Precision (% CV) | < 9.34%[2] | < 15% | < 15% |
| Recovery | 94.3% to 96.2%[4] | 81% to 109%[3] | > 80% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid method for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (starting point for method development):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation of small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined by infusing a standard solution of this compound. Based on its chemical formula (C17H12Cl2N2), the protonated molecule [M+H]+ would have an m/z of approximately 315.0.
-
Product Ions (Q3): To be determined by fragmentation of the precursor ion.
-
Collision Energy (CE): To be optimized for each MRM transition.
-
Other parameters (e.g., declustering potential, entrance potential, collision cell exit potential): To be optimized for maximum signal intensity.
Visualizations
Signaling Pathway of Aromatase Inhibitors
Caption: Aromatase inhibitor signaling pathway.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound quantification.
References
- 1. akjournals.com [akjournals.com]
- 2. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY56110 in Hormone Receptor-Positive Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY56110 is a novel, non-steroidal aromatase inhibitor. Aromatase is a critical enzyme in the biosynthesis of estrogen, which plays a significant role in the proliferation of hormone receptor-positive (HR+) breast cancer cells. By inhibiting aromatase, this compound effectively reduces estrogen levels, thereby suppressing the growth of estrogen-dependent breast tumors. These application notes provide an overview of the use of this compound in preclinical breast cancer models, including its mechanism of action, and representative experimental protocols and data from similar non-steroidal aromatase inhibitors.
Disclaimer: Specific experimental data and optimized protocols for this compound are not publicly available at this time. The following data and protocols are based on studies of other non-steroidal aromatase inhibitors, such as letrozole and anastrozole, and should be adapted and optimized for this compound.
Mechanism of Action: Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens by aromatase in tissues such as adipose tissue, muscle, and breast tissue, including the tumor microenvironment.
This compound, as a non-steroidal aromatase inhibitor, reversibly binds to the heme group of the aromatase enzyme, competitively inhibiting its activity. This leads to a significant reduction in circulating and local estrogen levels, thereby depriving HR+ breast cancer cells of the hormonal stimulation required for their growth and proliferation.
Signaling Pathways
The primary signaling pathway affected by this compound is the estrogen receptor (ER) signaling pathway. However, resistance to aromatase inhibitors can emerge through the activation of alternative signaling pathways. Understanding these pathways is crucial for developing combination therapies and overcoming resistance.
Data Presentation
The following tables summarize representative data from studies on non-steroidal aromatase inhibitors in preclinical breast cancer models. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Representative In Vitro Efficacy of Non-Steroidal Aromatase Inhibitors
| Cell Line | Compound | IC50 (nM) for Aromatase Inhibition | IC50 (µM) for Cell Proliferation | Reference |
| MCF-7Ca | Letrozole | 1.9 | ~0.01 | [1] |
| MCF-7Ca | Anastrozole | ~10 | ~0.05 | [2] |
| MCF-7Ca | This compound | To be determined | To be determined |
MCF-7Ca: MCF-7 cells stably transfected with the aromatase gene.
Table 2: Representative In Vivo Efficacy of Non-Steroidal Aromatase Inhibitors in Xenograft Models
| Model | Compound | Dose | Tumor Growth Inhibition (%) | Reference |
| MCF-7Ca Xenograft | Letrozole | 10 µ g/day | >90 | [3] |
| MCF-7Ca Xenograft | Anastrozole | 100 µ g/day | ~80 | [3] |
| MCF-7Ca Xenograft | This compound | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are generalized protocols and should be optimized for specific experimental conditions.
In Vitro Aromatase Inhibition Assay
This protocol is for determining the IC50 value of this compound for aromatase inhibition using a commercially available fluorometric assay kit.
Materials:
-
This compound
-
Aromatase inhibitor screening kit (e.g., from BioVision or similar)
-
Recombinant human aromatase
-
Fluorogenic substrate
-
NADPH regenerating system
-
Assay buffer
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 0.01 nM to 100 µM.
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (e.g., letrozole) and a no-inhibitor control.
-
Add 50 µL of the aromatase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Prepare the reaction mixture by adding the fluorogenic substrate and NADPH regenerating system to the assay buffer as per the kit instructions.
-
Add 30 µL of the reaction mixture to each well to start the reaction.
-
Immediately measure the fluorescence intensity (Ex/Em = 488/527 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of hormone-dependent breast cancer cells (e.g., MCF-7Ca).
Materials:
-
MCF-7Ca cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Androstenedione (substrate for aromatase)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Microplate reader with absorbance detection
Procedure:
-
Seed MCF-7Ca cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing 25 nM androstenedione and serial dilutions of this compound (e.g., 0.001 µM to 100 µM). Include a vehicle control.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the use of an MCF-7Ca xenograft model in ovariectomized nude mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Female ovariectomized athymic nude mice (4-6 weeks old)
-
MCF-7Ca cells
-
Matrigel
-
Androstenedione pellets or daily injections
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Acclimate the mice for one week.
-
Implant a slow-release pellet of androstenedione (e.g., 0.1 mg/pellet, 60-day release) subcutaneously, or provide daily subcutaneous injections of androstenedione (100 µ g/day ).
-
Inject 5 x 10^6 MCF-7Ca cells mixed with Matrigel (1:1 ratio) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound daily via the desired route (e.g., oral gavage).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice, and harvest the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound holds promise as a novel non-steroidal aromatase inhibitor for the treatment of HR+ breast cancer. The provided application notes and protocols, based on established methodologies for similar compounds, offer a framework for researchers to evaluate its preclinical efficacy. Further studies are required to establish the specific dose-response relationships and optimal therapeutic strategies for this compound.
References
Application Notes and Protocols for LY56110 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY56110, a nonsteroidal aromatase inhibitor, in Western blot experiments. This document outlines the mechanism of action, relevant signaling pathways, and detailed protocols for analyzing protein expression changes upon treatment with this compound.
Introduction
This compound is a potent and selective nonsteroidal inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[1] Aromatase, also known as cytochrome P450 Family 19 Subfamily A Member 1 (CYP19A1), plays a crucial role in the biosynthesis of estrogens. By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens. This mechanism of action makes it a valuable tool for studying estrogen-dependent signaling pathways, particularly in the context of cancer research, such as in estrogen receptor-positive (ER+) breast cancer.[2][3]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to the heme group of the aromatase enzyme, thereby blocking its catalytic activity.[4] This leads to a significant reduction in estrogen production. In ER+ cells, estrogens bind to the estrogen receptor (ERα), leading to its dimerization, translocation to the nucleus, and subsequent activation of target genes that promote cell proliferation and survival.[2]
Treatment with an aromatase inhibitor like this compound is expected to decrease the expression or activation of proteins downstream of estrogen signaling. However, prolonged treatment or the development of resistance can lead to the activation of alternative survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2][5] Therefore, Western blotting is an essential technique to elucidate the molecular effects of this compound and to identify potential mechanisms of resistance.
Aromatase and Estrogen Signaling Pathway
Caption: Simplified diagram of the aromatase-mediated estrogen signaling pathway and the inhibitory action of this compound.
Escape Pathways in Aromatase Inhibitor Resistance
Caption: Key alternative signaling pathways (PI3K/Akt and MAPK/ERK) that can be activated in response to aromatase inhibitor resistance.
Western Blot Protocols
The following protocols provide a general framework for performing Western blot analysis to assess the effects of this compound. Optimization may be required for specific cell lines and antibodies.
Experimental Workflow
References
- 1. Aromatase Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Action and Clinical Relevance of Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New small‐molecule compound Hu‐17 inhibits estrogen biosynthesis by aromatase in human ovarian granulosa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY56110 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY56110 is a nonsteroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. Aromatase, also known as cytochrome P450 19A1 (CYP19A1), catalyzes the conversion of androgens to estrogens.[1] This process is a critical step in the development and progression of estrogen receptor-positive (ER+) breast cancer.[2] By blocking aromatase, this compound reduces the levels of estrogen, thereby inhibiting the growth of hormone-dependent cancer cells. Understanding the interaction of this compound with aromatase and its downstream effects is crucial for drug development and cancer research.
Immunoprecipitation, specifically a chemical pulldown adaptation, is a powerful technique to isolate the target protein (aromatase) and its potential interacting partners from a complex biological mixture using the small molecule inhibitor (this compound) as bait. This method allows for the confirmation of drug-target engagement, the study of the drug's on- and off-target effects, and the elucidation of the molecular mechanisms of drug action.
This document provides a detailed protocol for the immunoprecipitation of aromatase using this compound, along with relevant signaling pathway information and comparative data for other aromatase inhibitors.
Principle of this compound Immunoprecipitation
The immunoprecipitation of a protein target using a small molecule inhibitor like this compound is based on the principle of affinity purification. In this "chemical pulldown" approach, a modified version of this compound, typically with a linker arm and a reactive group, is first immobilized onto a solid support, such as agarose or magnetic beads. This creates an affinity matrix.
When a cell lysate containing the target protein, aromatase, is incubated with these this compound-conjugated beads, the high-affinity interaction between this compound and the active site of aromatase leads to the selective capture of the enzyme. After a series of washing steps to remove non-specifically bound proteins, the aromatase, along with any stably associated proteins, is eluted from the beads. The eluted proteins can then be identified and quantified using various downstream analytical methods, such as Western blotting or mass spectrometry.
Signaling Pathway
Aromatase plays a pivotal role in the final step of estrogen synthesis, converting androgens like testosterone and androstenedione into estradiol and estrone, respectively. The expression of aromatase is regulated by various signaling pathways, including the prostaglandin E2 (PGE2) mediated pathway which involves cAMP and protein kinase A (PKA). This compound, as an aromatase inhibitor, directly blocks the enzymatic function of aromatase, thereby reducing estrogen levels and mitigating the downstream signaling that promotes the proliferation of estrogen-dependent cancer cells.
Quantitative Data
| Compound | Cell Line / System | IC50 (nM) | Reference |
| Letrozole | MCF-7aro monolayer cells | 50-100 | [3] |
| Letrozole | T-47Daro spheroid cells | 15-25 | [3] |
| Anastrozole | T-47Daro spheroid cells | 50 | [3] |
| Nimesulide Analog | SK-BR-3 breast cancer cells | 330 - 2680 (0.33 - 2.68 µM) | [4] |
Experimental Protocol: this compound Immunoprecipitation (Chemical Pulldown)
This protocol describes the procedure for capturing aromatase from cell lysates using this compound immobilized on beads.
Materials and Reagents
-
Cells: Aromatase-expressing cell line (e.g., MCF-7aro, T-47Daro, or other relevant cell lines).
-
This compound-conjugated beads: this compound chemically linked to agarose or magnetic beads (requires custom synthesis or commercial availability of a derivatized this compound).
-
Control beads: Unconjugated beads to control for non-specific binding.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine-HCl pH 2.5, or 2x Laemmli sample buffer for direct Western blot analysis.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine elution).
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
Experimental Workflow
Step-by-Step Methodology
1. Preparation of Cell Lysate a. Culture aromatase-expressing cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells and scrape to collect. d. Incubate the cell suspension on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA assay.
2. Pre-clearing of Lysate (Optional but Recommended) a. To a sufficient volume of cleared lysate, add unconjugated control beads. b. Incubate for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. This is the pre-cleared lysate.
3. Immunoprecipitation of Aromatase a. To 1-2 mg of pre-cleared cell lysate, add an appropriate amount of this compound-conjugated beads. b. As a negative control, add an equivalent amount of control beads to a separate aliquot of pre-cleared lysate. c. Incubate the lysate-bead mixtures overnight at 4°C on a rotator.
4. Washing a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or with a magnetic rack. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
5. Elution
- For Western Blotting (Denaturing Elution): a. After the final wash, remove all supernatant. b. Add 50 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for SDS-PAGE.
- For Mass Spectrometry (Non-denaturing Elution): a. After the final wash, add 50-100 µL of 0.1 M glycine-HCl (pH 2.5) to the beads. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer.
6. Downstream Analysis a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for aromatase to confirm its successful pulldown. b. Mass Spectrometry: The eluted sample can be subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis to identify aromatase and any co-precipitated proteins.
Troubleshooting
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration or use a stronger detergent). Ensure the pre-clearing step is performed.
-
Low Yield of Target Protein: Ensure the this compound is properly conjugated to the beads and that the cell line expresses sufficient levels of aromatase. Increase the amount of starting lysate or the incubation time.
-
No Target Protein Detected: Verify the expression of aromatase in the input lysate via Western blot. Confirm the activity of the this compound-conjugated beads.
Conclusion
This protocol provides a framework for the immunoprecipitation of aromatase using the small molecule inhibitor this compound. This technique is invaluable for validating drug-target interactions, exploring the proteomic consequences of aromatase inhibition, and furthering our understanding of estrogen-dependent cellular processes. Careful optimization of each step is essential for achieving high-quality, reproducible results.
References
- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of selective aromatase expression regulators in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY56110 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY56110 is a non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. By blocking aromatase activity, this compound effectively reduces estrogen biosynthesis. This mechanism of action makes it a subject of interest in research areas where the modulation of estrogen levels is critical, such as in the study of estrogen-dependent cancers and other endocrine-related disorders. These application notes provide an overview of the functional characterization of this compound and detailed protocols for its evaluation in common in vitro functional assays.
Mechanism of Action: Aromatase Inhibition
Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, the aromatization of the A-ring of androgens like testosterone and androstenedione to produce estradiol and estrone, respectively. Non-steroidal inhibitors, such as this compound, typically contain a nitrogen-containing heterocyclic moiety that reversibly binds to the heme iron atom of the cytochrome P450 component of the aromatase enzyme. This interaction competitively inhibits the binding of the androgen substrate, thereby blocking estrogen production.
Signaling Pathway of Aromatase Inhibition
Caption: Aromatase inhibition by this compound blocks estrogen synthesis.
Quantitative Data Summary
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Cell-Free (Fluorometric) | Recombinant Human Aromatase | IC50 | User Determined | N/A |
| This compound | Cell-Based (MCF-7aro) | Endogenous Aromatase | IC50 | User Determined | N/A |
| Letrozole (Control) | Cell-Free (Fluorometric) | Recombinant Human Aromatase | IC50 | ~1-10 nM | Published Data |
Experimental Protocols
Cell-Free In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant human aromatase activity.
Caption: Workflow for a cell-free fluorometric aromatase assay.
-
Recombinant Human Aromatase (CYP19A1)
-
NADPH Generating System (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic Aromatase Substrate (e.g., a substrate that becomes fluorescent upon aromatase activity)
-
Aromatase Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
Positive Control Inhibitor (e.g., Letrozole)
-
Vehicle Control (e.g., DMSO)
-
96-well solid white microplate
-
Fluorescence microplate reader with kinetic and temperature control capabilities
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve the final desired concentrations.
-
Prepare a similar dilution series for the positive control inhibitor.
-
Thaw recombinant aromatase, NADPH generating system components, and substrate on ice.
-
Prepare a reaction master mix containing the NADPH generating system in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of each concentration of this compound, positive control, or vehicle control to triplicate wells of the 96-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant aromatase in cold assay buffer to the desired concentration.
-
Add 40 µL of the diluted enzyme and 50 µL of the reaction master mix to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every 1-2 minutes for 30-60 minutes (kinetic read).
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression fit (e.g., four-parameter logistic equation).
-
Cell-Based Aromatase Inhibition Assay
This protocol measures the ability of this compound to inhibit aromatase activity in a cellular context, which accounts for cell permeability and metabolism.
-
MCF-7aro or T-47Daro breast cancer cell lines (stably overexpressing aromatase)
-
Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
Testosterone (aromatase substrate)
-
This compound
-
Positive Control Inhibitor (e.g., Letrozole)
-
Vehicle Control (e.g., DMSO)
-
Estrogen detection method (e.g., Estradiol ELISA kit or an estrogen-responsive reporter gene assay)
-
96-well cell culture plates
-
Cell Seeding:
-
Seed MCF-7aro or T-47Daro cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24-48 hours.
-
Culture the cells in medium containing CS-FBS to minimize background estrogen levels.
-
-
Compound Treatment:
-
After cells have adhered, replace the medium with fresh medium containing a fixed concentration of testosterone (e.g., 10 nM).
-
Add serial dilutions of this compound, positive control, or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2. During this time, the cellular aromatase will convert the added testosterone to estradiol.
-
-
Quantification of Estrogen Production:
-
Using ELISA: Carefully collect the cell culture supernatant from each well. Use a commercial estradiol ELISA kit to quantify the amount of estradiol produced, following the manufacturer's instructions.
-
Using Reporter Assay: If using a cell line with an estrogen-responsive reporter (e.g., ERE-luciferase), lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the specific assay protocol.
-
-
Data Analysis:
-
For the ELISA method, create a standard curve for estradiol.
-
Calculate the concentration of estradiol produced in each well.
-
Normalize the estradiol levels to the vehicle control (100% activity).
-
Plot the percent inhibition of estrogen production against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression fit.
-
It is also recommended to perform a parallel cytotoxicity assay (e.g., MTT or resazurin) to ensure that the observed inhibition is not due to cell death.
-
Conclusion
This compound is a non-steroidal aromatase inhibitor that can be effectively characterized using both cell-free and cell-based functional assays. The provided protocols offer robust methods for determining its inhibitory potency (IC50) and understanding its mechanism of action. Accurate quantification of its activity is essential for its potential application in research and drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nonsteroidal Aromatase Inhibitors in Research
This guide is intended for researchers, scientists, and drug development professionals working with novel nonsteroidal aromatase inhibitors. It addresses common challenges in a question-and-answer format to facilitate troubleshooting and optimization of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store my nonsteroidal aromatase inhibitor?
A1: Most nonsteroidal aromatase inhibitors, including those with a diarylmethyl-pyrimidine structure, are hydrophobic. They are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark environment. Stock solutions in DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is a typical starting concentration range for a novel nonsteroidal aromatase inhibitor in cell culture?
A2: For initial experiments, a wide concentration range is recommended to determine the optimal working concentration. A common starting point is to perform a dose-response curve from a low nanomolar (e.g., 1 nM) to a high micromolar (e.g., 10-50 µM) range. The half-maximal inhibitory concentration (IC50) value obtained from this experiment will guide the concentrations for subsequent assays.
Q3: My cells are showing signs of toxicity (e.g., detachment, morphological changes) even at low concentrations of the inhibitor. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to many cell lines.
-
Compound Instability: The inhibitor might be unstable in the culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: The inhibitor may have off-target activities that induce cytotoxicity.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
Q4: I am not observing the expected inhibitory effect on aromatase activity or cell proliferation. What should I check?
A4: If you are not seeing the expected effect, consider the following:
-
Compound Activity: Verify the identity and purity of your compound.
-
Cell Line Characteristics: Ensure your chosen cell line expresses aromatase and is dependent on estrogen for proliferation. Aromatase-overexpressing cell lines (e.g., MCF-7/Aro) are often used for these studies.
-
Experimental Conditions: Check the incubation time, cell density, and the concentration of the androgen substrate (e.g., testosterone or androstenedione) used in the assay.
-
Assay Sensitivity: The assay used to measure aromatase activity or cell proliferation may not be sensitive enough to detect subtle changes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Variation in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. |
| Inconsistent incubation times. | Use a precise and consistent incubation time for all experiments. | |
| Degradation of the inhibitor in the stock solution. | Prepare fresh stock solutions or use aliquots that have not undergone multiple freeze-thaw cycles. | |
| High background signal in aromatase activity assay | Non-specific binding of antibodies or substrates. | Optimize blocking steps and antibody concentrations. Include appropriate controls, such as wells without cells or without the androgen substrate. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| "Edge effect" in multi-well plate assays | Differential evaporation from the wells on the edge of the plate. | To minimize this effect, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Determination of IC50 for a Novel Nonsteroidal Aromatase Inhibitor in an Aromatase-Overexpressing Breast Cancer Cell Line (e.g., MCF-7/Aro)
Objective: To determine the concentration of the inhibitor that reduces the conversion of androstenedione to estrone by 50%.
Materials:
-
MCF-7/Aro cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Androstenedione
-
[³H]-Androstenedione (for radiometric assay) or appropriate reagents for a non-radiometric assay
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Scintillation counter (for radiometric assay) or plate reader (for non-radiometric assay)
Methodology:
-
Cell Seeding: Seed MCF-7/Aro cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only) and a positive control (a known aromatase inhibitor like letrozole).
-
Aromatase Reaction: Add the androgen substrate (a mixture of non-labeled and [³H]-androstenedione) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator.
-
Measurement of Estrogen Production: Stop the reaction and measure the amount of tritiated water released (proportional to estrogen production) using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol to measure estrone or estradiol levels.
-
Data Analysis: Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and determine the IC50 value.
Quantitative Data Summary
The following tables present hypothetical data for a novel nonsteroidal aromatase inhibitor, "Compound X," for illustrative purposes.
Table 1: IC50 Values of Compound X in Different Cell Lines
| Cell Line | Aromatase Expression | IC50 (nM) |
| MCF-7/Aro | High (overexpressed) | 15 |
| T47D | Moderate | 85 |
| MDA-MB-231 | Low/Negative | >10,000 |
Table 2: Effect of Compound X on Cell Proliferation of MCF-7/Aro Cells
| Concentration of Compound X (nM) | Inhibition of Proliferation (%) |
| 1 | 12 |
| 10 | 48 |
| 50 | 75 |
| 100 | 92 |
| 500 | 98 |
Visualizations
Caption: Aromatase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: LY56110 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY56110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that plays a crucial role in the biosynthesis of estrogens by converting androgens into estrogens. By inhibiting aromatase, this compound reduces the levels of circulating estrogens.
Q2: How should this compound be stored and handled?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q3: In what solvent is this compound soluble?
This compound is soluble in DMSO.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or unexpected results in aromatase inhibition assays.
-
Question: My in vitro aromatase inhibition assay with this compound is showing high variability or results that don't align with expected potency. What could be the cause?
-
Answer: Several factors can contribute to inconsistent results in aromatase inhibition assays. Here are some common issues and troubleshooting steps:
-
Assay Method Sensitivity: The choice of assay can significantly impact results. Enzyme-Linked Immunosorbent Assays (ELISAs) may show good reproducibility but can lack accuracy when compared to more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), especially when measuring very low estradiol levels.[2] Consider validating your findings with a more sensitive method if precise quantification is critical.
-
Cross-reactivity in ELISAs: Some compounds can cross-react with the antibodies used in ELISA kits, leading to falsely elevated or inaccurate readings.[2]
-
Sample Stability: Ensure that your samples, especially if they are stored for extended periods, have not degraded. It is recommended to use relatively fresh samples for comparison studies between different assay types.[2]
-
Fluorogenic Substrate Issues: If using a fluorometric assay, be aware that some test compounds can be self-fluorescent, interfering with the signal.[3]
-
Enzyme Activity: The activity of the recombinant human aromatase can vary between lots. It is recommended to measure the aromatase activity of each new lot to ensure it meets the required performance criteria (a recommended minimum is 0.1 nmol/mg-protein/min).[4]
-
Logical Troubleshooting Workflow for Aromatase Assays
References
- 1. medkoo.com [medkoo.com]
- 2. Challenges of measuring accurate estradiol levels in aromatase inhibitor‐treated postmenopausal breast cancer patients on vaginal estrogen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
Technical Support Center: LY56110 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the compound LY56110.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[1] To achieve desired concentrations for in vitro and in vivo experiments, solubility enhancement techniques are often necessary.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2] this compound exhibits high solubility in DMSO, allowing for the preparation of a stock solution at a concentration of 10 mM or higher.
Q3: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds like this compound.[2] This occurs due to the abrupt change in solvent polarity, causing the compound to "crash out" of the solution.
To prevent this, consider the following:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3]
-
Slow, dropwise addition: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. This gradual dilution can help maintain solubility.[3]
-
Use an intermediate dilution step: First, dilute the stock solution into a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[4]
-
Lower the final DMSO concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 1% in your cell culture medium.
Q4: Can the composition of my cell culture medium affect the solubility of this compound?
A4: Yes, components in the cell culture medium, such as salts, proteins in fetal bovine serum (FBS), and pH, can interact with this compound and affect its solubility.[2][3] If you suspect a media component interaction, you can test the compound's solubility in a simpler buffer, like PBS, to see if the issue persists.
Troubleshooting Guides
Guide 1: Troubleshooting Precipitation in Cell Culture Media
If you observe precipitation of this compound in your cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Selecting a Solubility Enhancement Strategy
For applications requiring higher concentrations of this compound or for in vivo studies, the following strategies can be employed.
Caption: Decision tree for solubility enhancement.
Data on Solubility Enhancement
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 15.8 |
| PEG 400 | 25.4 |
| DMSO | > 50 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound
| Co-solvent System (in PBS pH 7.4) | This compound Solubility (µg/mL) | Fold Increase |
| 5% Ethanol | 2.5 | 250x |
| 10% Propylene Glycol | 12.8 | 1280x |
| 20% PEG 400 | 45.1 | 4510x |
Table 3: Effect of pH on the Solubility of this compound
| Aqueous Buffer pH | This compound Solubility (µg/mL) |
| 5.0 | 0.5 |
| 6.0 | 0.2 |
| 7.0 | < 0.1 |
| 8.0 | < 0.1 |
Note: As this compound is a neutral compound, pH adjustment has a limited effect on its solubility.[5][6]
Table 4: Effect of Cyclodextrins on Aqueous Solubility of this compound
| Cyclodextrin (in water) | Concentration (w/v) | This compound Solubility (µg/mL) | Fold Increase |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% | 55.3 | 5530x |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5% | 78.9 | 7890x |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Co-solvency Method for In Vitro Assays
This protocol describes the preparation of a 100 µM working solution of this compound in cell culture medium with a final concentration of 1% DMSO and 5% PEG 400.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG 400
-
Pre-warmed complete cell culture media
-
Sterile conical tubes
Procedure:
-
Prepare a co-solvent mixture of DMSO and PEG 400. For a 1 mL final volume, this would be 10 µL of DMSO and 50 µL of PEG 400.
-
Add 1 µL of the 10 mM this compound stock solution to the co-solvent mixture and mix well.
-
In a sterile conical tube, add the this compound-co-solvent mixture to 939 µL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 3: Cyclodextrin Complexation for In Vivo Formulation
This protocol details the preparation of an this compound formulation using SBE-β-CD for improved aqueous solubility.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Sterile vials
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile water for injection.
-
Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously.
-
Continue to stir the mixture at room temperature for 24 hours to allow for complete complexation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
-
Store the final formulation at 4°C, protected from light.
Signaling Pathway Context
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Improving the solubility of this compound is critical for accurately assessing its inhibitory effects on this pathway in both in vitro and in vivo models.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Technical Support Center: Troubleshooting LY56110 In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo toxicity with the nonsteroidal aromatase inhibitor, LY56110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting aromatase, this compound reduces the levels of circulating estrogens. This mechanism is primarily explored for its potential in treating estrogen receptor-positive (ER+) cancers.
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
Pharmacokinetic data for this compound has been established in several animal models. Key parameters are summarized below to aid in experimental design and interpretation of toxicity findings.
| Parameter | Rat | Dog | Monkey |
| Plasma Half-Life | 18 hours | 10 hours | >100 hours |
| Primary Route of Excretion | Fecal | Fecal | Fecal |
| Tissue Distribution | High levels observed in fat, adrenals, and ovaries. | - | - |
Q3: What are the most commonly observed in vivo toxicities with aromatase inhibitors like this compound?
Based on preclinical studies of aromatase inhibitors, researchers should be aware of the following potential toxicities:
-
Hepatotoxicity: Elevation of liver enzymes is a potential concern. This compound has been shown to induce hepatic cytochromes b5 and P-450 in rats.
-
Endocrine and Reproductive System Effects: Due to its mechanism of action, effects on hormone-sensitive tissues are expected. This can include uterine atrophy and alterations in sexual maturation.
-
Bone Health: Long-term estrogen deprivation can lead to decreased bone mineral density.
-
Body Weight Changes: Both increases and decreases in body weight have been reported in studies with aromatase inhibitors.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common adverse events observed during in vivo studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
Symptoms: Animals appear lethargic, show signs of distress, or there is unexpected death in the treatment group.
Troubleshooting Workflow:
Issue 2: Significant Changes in Body Weight
Symptoms: Animals in the this compound-treated group exhibit a statistically significant increase or decrease in body weight compared to the control group.
Troubleshooting Steps:
-
Verify Data: Double-check all weight measurements and data entry for errors.
-
Assess Food and Water Intake: Quantify daily food and water consumption to determine if weight changes are due to altered intake.
-
Clinical Observations: Carefully observe the animals for any other clinical signs of toxicity, such as changes in activity level, posture, or grooming habits.
-
Evaluate for Dehydration: In cases of weight loss, assess for signs of dehydration (e.g., skin tenting).
-
Consider Mechanism of Action:
-
Weight Gain: Aromatase inhibitors can sometimes lead to an increase in fat mass. Consider body composition analysis if this is a critical endpoint.
-
Weight Loss: May indicate systemic toxicity. Proceed to a more detailed health assessment.
-
Issue 3: Elevated Liver Enzymes
Symptoms: Blood analysis reveals a significant increase in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Troubleshooting Decision Tree:
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound
This protocol outlines a general procedure for assessing the in vivo toxicity of this compound in rodents, based on OECD guidelines.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Age: 6-8 weeks at the start of the study.
-
Sex: Both males and females should be included.
2. Dosing:
-
Vehicle: Select an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dose Levels: At least three dose levels of this compound and a vehicle control group. Doses should be selected based on preliminary range-finding studies.
-
Administration: Oral gavage is a common route.
3. Monitoring:
-
Clinical Observations: Daily cage-side observations for signs of toxicity.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Intake: Measured daily for the first week and then weekly.
-
Blood Collection: At baseline and termination for hematology and clinical chemistry (including liver enzymes).
4. Terminal Procedures:
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, adrenal glands, and reproductive organs (testes, epididymides, ovaries, uterus).
-
Histopathology: Collect and preserve tissues in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Assessment of Uterine Atrophy
This protocol is designed to specifically assess the potential endocrine-disrupting effect of this compound on the uterus.
1. Animal Model:
-
Immature female rats (e.g., 21-23 days old).
2. Study Design:
-
Group 1: Vehicle control.
-
Group 2: this compound at various dose levels.
-
Group 3: Positive control (e.g., another known aromatase inhibitor like letrozole).
3. Procedure:
-
Administer the compounds daily for 3-7 days.
-
On the final day, euthanize the animals and carefully dissect the uterus.
-
Trim away any adhering fat or connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
-
Uterine weight should be normalized to the animal's body weight.
4. Endpoint:
-
A statistically significant decrease in the uterine weight of the this compound-treated groups compared to the vehicle control group is indicative of uterine atrophy due to estrogen suppression.
Signaling Pathway
Aromatase Inhibition and Downstream Effects
This compound, as a nonsteroidal aromatase inhibitor, competitively binds to the heme group of the aromatase enzyme (CYP19A1). This blocks the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). The resulting estrogen deprivation is the primary mechanism of its therapeutic action and also the source of its potential toxicities.
Technical Support Center: LY56110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental nonsteroidal aromatase inhibitor, LY56110.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a nonsteroidal aromatase inhibitor.[1] Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. As a nonsteroidal inhibitor, this compound reversibly binds to the aromatase enzyme, blocking its ability to produce estrogen. This mechanism is crucial in research areas such as estrogen-dependent cancers.
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[1] It is soluble in DMSO.[1] For experimental use, prepare fresh dilutions from a DMSO stock solution. Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.
3. What are some common sources of experimental variability when working with aromatase inhibitors like this compound?
Experimental variability in cell-based assays can arise from several factors, including:
-
Cell Line Stability: Genetic drift and changes in cell phenotype over time can impact results.
-
Reagent Quality: Variations in serum, media, and other reagents can affect cell health and response.
-
Assay Conditions: Inconsistent cell densities, incubation times, and pipetting techniques can introduce significant errors.
-
Compound Stability: Improper storage and handling of this compound can lead to degradation.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization in DMSO before further dilution in culture media. |
| Cell Line Instability | Use cells from a low passage number and regularly perform cell line authentication. |
Issue 2: Lower than Expected Potency (High IC50 Value)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound is stored correctly at -20°C and protected from light. Prepare fresh working solutions for each experiment. |
| Sub-optimal Assay Conditions | Optimize incubation time with the compound. Ensure the substrate concentration in the aromatase activity assay is appropriate. |
| High Serum Concentration | Serum components can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage in the assay medium. |
| Cellular Efflux of the Compound | Some cell lines express efflux pumps that can remove the inhibitor. Test for the expression of common drug transporters. |
Issue 3: Inconsistent Results in Aromatase Activity Assays
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Low Aromatase Expression | Confirm aromatase expression levels in your cell line using qPCR or Western blot. Consider using a cell line known to have high aromatase activity. |
| Substrate Instability | Ensure the androgen substrate (e.g., testosterone, androstenedione) is fresh and has not degraded. |
| Issues with Detection Method | For tritiated water-release assays, ensure proper separation of tritiated water from the substrate. For fluorescent or colorimetric assays, check for interference from the compound or media components. |
Experimental Protocols
Example Protocol: In Vitro Aromatase Inhibition Assay (Cell-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed aromatase-expressing cells (e.g., MCF-7aro) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., letrozole).
-
Substrate Addition: Add the aromatase substrate (e.g., androstenedione) to each well.
-
Incubation: Incubate the plate for the optimized duration (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Detection: Measure the amount of estrogen produced using a commercially available ELISA kit or a fluorescent probe.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of aromatase inhibition against the log concentration of this compound.
Visualizations
Signaling Pathway of Aromatase Inhibition
Caption: Mechanism of this compound action on the aromatase pathway.
Experimental Workflow for Aromatase Inhibition Assay
Caption: Workflow for a typical in vitro aromatase inhibition assay.
Troubleshooting Logic for High Variability
Caption: A logical guide to troubleshooting high experimental variability.
References
how to prevent LY56110 degradation
Technical Support Center: LY56110
This technical support center provides guidance on preventing the degradation of the hypothetical small molecule kinase inhibitor, this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C in a desiccator to protect from moisture.
-
In Solution (DMSO): Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is dependent on storage conditions. Under the recommended conditions, the solid form is stable for at least one year. Stock solutions in anhydrous DMSO are stable for up to six months when stored at -80°C. Stability in aqueous buffers is significantly lower.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for the hypothetical this compound are hydrolysis and oxidation. The molecule is particularly susceptible to degradation in aqueous solutions with a pH above 7.5 and in the presence of oxidizing agents or exposure to air and light over extended periods.
Q4: How can I determine if my sample of this compound has degraded?
A4: Degradation of this compound can be assessed through several methods:
-
Loss of Biological Activity: A decrease in the expected potency in your experimental assay can be an indicator of degradation.
-
Appearance of Additional Peaks in Analytical Assays: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the presence of degradation products.
-
Visual Changes: A change in the color or clarity of a solution may indicate degradation, although this is not always the case.
Troubleshooting Guide
Issue 1: I am observing a significant loss of activity in my cell-based assay.
-
Question: Could the loss of activity be due to the degradation of this compound?
-
Answer: Yes, this is a possibility, especially if the compound was prepared in an aqueous buffer and stored for an extended period. It is recommended to always prepare fresh dilutions of this compound in your assay buffer immediately before use. Minimize the time the compound spends in aqueous solutions.
Issue 2: My LC-MS analysis shows multiple peaks for my this compound sample.
-
Question: What are these additional peaks, and how can I prevent them?
-
Answer: The additional peaks are likely degradation products. To identify the cause, consider the following:
-
Hydrolysis: If your mobile phase is aqueous and has a basic pH, you may be observing hydrolysis. Ensure your mobile phase is at a neutral or slightly acidic pH.
-
Oxidation: If the sample was exposed to air for a prolonged period, the extra peaks could be oxidation products. Prepare samples fresh and consider degassing your solvents.
-
Quantitative Data Summary
The following tables summarize the stability of our hypothetical this compound under various stress conditions.
Table 1: Stability of this compound in Aqueous Buffers at 37°C over 24 Hours
| pH | % Remaining this compound |
| 5.0 | 98.2% |
| 7.4 | 85.1% |
| 8.5 | 62.5% |
Table 2: Impact of Temperature on this compound Stability in DMSO (10 mM Stock) over 30 Days
| Temperature | % Remaining this compound |
| 4°C | 92.3% |
| -20°C | 99.1% |
| -80°C | >99.9% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound (solid)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
For each condition, dilute the stock solution to 50 µg/mL in the respective stress solution.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 6, and 24 hours.
-
Thermal Stress: Incubate the solid compound at 105°C for 24 hours.
-
Photostability: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS.
-
Monitor the peak area of the parent compound (this compound) and the appearance of any new peaks.
-
Visualizations
Technical Support Center: Interpreting Unexpected Results with LY56110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with LY56110, a nonsteroidal aromatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonsteroidal aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, this compound reduces the levels of circulating estrogens. This is the primary mechanism by which it is expected to inhibit the growth of estrogen receptor-positive (ER+) cancer cells.
Q2: My ER+ cancer cell line is showing reduced sensitivity or resistance to this compound. What are the possible reasons?
Reduced sensitivity or acquired resistance to aromatase inhibitors like this compound is a significant challenge. Several mechanisms can contribute to this phenomenon:
-
Development of Estrogen-Independent Growth: The cancer cells may have activated alternative signaling pathways that allow them to grow and proliferate without relying on estrogen.
-
Reactivation of Estrogen Receptor Signaling: Even with low estrogen levels, the ER pathway can be reactivated through various mechanisms, including ER mutations or post-translational modifications.
-
Upregulation of Other Growth Factor Receptors: Increased expression or activity of receptors like HER2 or EGFR can drive cell growth independently of the ER pathway.[2][3]
-
Changes in Cell Cycle and Apoptosis Regulators: Alterations in proteins that control the cell cycle or programmed cell death can make cells less susceptible to the growth-inhibitory effects of this compound.
-
ERα-Independent Mechanisms: Resistance can also emerge through pathways that are entirely independent of the estrogen receptor.[4]
Troubleshooting Guide for Unexpected In Vitro Results
Issue 1: Decreased Potency of this compound Over Time (Acquired Resistance)
You observe that your cancer cell line, which was initially sensitive to this compound, now requires a higher concentration to achieve the same level of growth inhibition.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Experimental Approach to Investigate | Interpretation of Potential Results |
| Activation of Alternative Signaling Pathways | Western Blot/Phospho-Array: Analyze the phosphorylation status of key proteins in pathways like PI3K/Akt, MAPK/ERK, and mTOR. | Increased phosphorylation of Akt, ERK, or S6 kinase would suggest activation of these survival pathways. |
| Upregulation of Growth Factor Receptors | qPCR/Flow Cytometry/Western Blot: Measure the mRNA and protein levels of receptors such as HER2, EGFR, and FGFR.[5] | An increase in the expression of these receptors could indicate a switch to dependence on other growth signals. |
| Mutations in the Estrogen Receptor (ESR1) | Sanger Sequencing/Next-Generation Sequencing: Sequence the ESR1 gene to identify potential mutations. | Ligand-binding domain mutations in ESR1 can lead to constitutive, estrogen-independent receptor activity. |
| Loss of ERα Expression | Western Blot/Immunocytochemistry: Determine the protein levels of ERα in your resistant cell line compared to the parental line. | A significant decrease or complete loss of ERα expression would explain the lack of response to an anti-estrogen therapy. |
Experimental Protocol: Western Blot for Signaling Pathway Activation
-
Cell Lysis: Treat parental and this compound-resistant cells with the compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Issue 2: Unexpected Cell Proliferation or Survival at High Concentrations of this compound
Contrary to the expected dose-dependent inhibition, you observe that at higher concentrations, this compound is less effective or even appears to stimulate cell growth.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Experimental Approach to Investigate | Interpretation of Potential Results |
| Off-Target Effects | Kinase Profiling/Target Deconvolution Assays: Screen this compound against a panel of kinases or other potential off-targets. | Identification of unexpected targets could explain paradoxical effects at high concentrations. |
| Hormonal Feedback Loops | Hormone Quantification Assays (ELISA/LC-MS): Measure the levels of various steroid hormones in the cell culture supernatant. | Complex feedback mechanisms could lead to the accumulation of androgens that might have weak proliferative effects or be converted to estrogens through residual aromatase activity. |
| Cellular Stress Responses | Gene Expression Analysis (qPCR/RNA-seq): Analyze the expression of genes involved in cellular stress and pro-survival pathways. | Upregulation of anti-apoptotic or stress response genes could counteract the intended inhibitory effect of the compound. |
Signaling Pathways and Troubleshooting Logic
Diagram 1: Aromatase Inhibition and Primary Mechanism of Action
Caption: Intended pathway of this compound action.
Diagram 2: Troubleshooting Unexpected Resistance to this compound
Caption: Logic for investigating this compound resistance.
Diagram 3: Experimental Workflow for Investigating Resistance
Caption: Workflow for resistance mechanism identification.
References
- 1. Selection and characterization of a breast cancer cell line resistant to the antiestrogen LY 117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravesical chemotherapy: in vitro studies on the relationship between dose and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines | springermedizin.de [springermedizin.de]
- 5. Rapidly acquired resistance to EGFR tyrosine kinase inhibitors in NSCLC cell lines through de-repression of FGFR2 and FGFR3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of CDK4/6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies for validating the target engagement of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a critical class of therapeutics in oncology. Given the limited public information on a compound designated "LY56110," this guide will focus on the well-characterized CDK4/6 inhibitor, Abemaciclib (formerly LY2835219), as a primary example. We will compare its target engagement validation with other approved CDK4/6 inhibitors, Palbociclib and Ribociclib, providing a framework for assessing novel molecules in this class.
The cyclin D-CDK4/6-Rb pathway is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1] CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase.[2][3] Validating that a drug effectively engages and inhibits its intended target is a fundamental step in drug development.
The CDK4/6-Rb Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.
Comparative Analysis of Target Engagement Assays
A multi-faceted approach is essential to robustly validate the target engagement of CDK4/6 inhibitors. This involves a combination of biochemical, cellular, and in vivo assays.
I. Biochemical Assays: Direct Target Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the kinase activity of CDK4 and CDK6. These assays are crucial for determining the potency and selectivity of the inhibitor.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a substrate peptide (e.g., a fragment of Rb), and ATP.
-
Procedure: The inhibitor is incubated with the CDK/Cyclin complex and the substrate in the presence of ATP.
-
Detection: The level of substrate phosphorylation is quantified, typically using methods like radiometric assays (³²P-ATP incorporation) or fluorescence-based assays (e.g., LanthaScreen™).
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.
Table 1: Comparison of Biochemical Potency of CDK4/6 Inhibitors
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | Selectivity (CDK4 vs. CDK6) |
| Abemaciclib | 2 | 10 | ~5-fold for CDK4 |
| Palbociclib | 11 | 16 | ~1.5-fold for CDK4 |
| Ribociclib | 10 | 39 | ~4-fold for CDK4 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from preclinical studies.[4]
II. Cellular Assays: Target Engagement in a Biological Context
Cellular assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the expected biological response.
1. Phospho-Rb Inhibition Assay
This assay measures the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780) in cells treated with the inhibitor.[2]
Experimental Protocol: Western Blotting for p-Rb
-
Cell Culture: Plate Rb-proficient cancer cell lines (e.g., MCF-7, COLO-205).
-
Treatment: Treat cells with varying concentrations of the CDK4/6 inhibitor for a defined period (e.g., 24 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-Rb (Ser780) and total Rb.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-Rb to total Rb.
2. Cell Cycle Analysis
Effective CDK4/6 inhibition should lead to a G1 phase cell cycle arrest.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Culture and Treatment: Treat Rb-proficient cells with the inhibitor.
-
Cell Staining: Harvest and fix the cells, then stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Cellular Activity of CDK4/6 Inhibitors
| Compound | p-Rb Inhibition (IC50) | G1 Arrest Induction |
| Abemaciclib | Potent inhibition observed | Significant increase in G1 population |
| Palbociclib | Potent inhibition observed | Significant increase in G1 population |
| Ribociclib | Potent inhibition observed | Significant increase in G1 population |
III. In Vivo Target Engagement and Efficacy
In vivo studies are essential to demonstrate that the drug can achieve sufficient exposure at the tumor site to engage its target and inhibit tumor growth.
Experimental Workflow: Xenograft Tumor Model
Caption: A typical experimental workflow for evaluating in vivo target engagement and efficacy.
Pharmacodynamic Biomarkers
In addition to direct measurement of p-Rb in tumor tissue, noninvasive biomarkers can be used to monitor target engagement in a clinical setting. For example, serum thymidine kinase 1 (TK1) activity, an E2F-regulated gene, has shown potential as a pharmacodynamic biomarker for CDK4/6 inhibitor activity.[5][6]
Table 3: In Vivo Target Engagement and Efficacy of Abemaciclib
| Xenograft Model | Dose | p-Rb Inhibition | Tumor Growth Inhibition |
| COLO-205 (Colon) | 50 mg/kg, oral | Sustained inhibition | Significant tumor regression |
| MCF-7 (Breast) | 50 mg/kg, oral | Sustained inhibition | Significant tumor growth delay |
Data are representative of preclinical studies with Abemaciclib.[2][7]
Alternative Approaches to Validate Target Engagement
Chemoproteomics
Chemoproteomics platforms can be used to profile the engagement of a drug with its intended target and any off-targets in a cellular context. This approach can be particularly useful for comparing the selectivity of different inhibitors and for understanding mechanisms of resistance.[8][9]
Live-Cell Target Engagement Assays
Techniques such as NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be used to measure the binding of a drug to its target protein in living cells in real-time. This provides a dynamic view of target engagement.
Conclusion
Validating the target engagement of a CDK4/6 inhibitor like Abemaciclib requires a comprehensive suite of assays, from direct biochemical measurements to in vivo pharmacodynamic and efficacy studies. By comparing the results of these assays with those of other established CDK4/6 inhibitors such as Palbociclib and Ribociclib, researchers can build a robust data package to support the continued development of novel therapeutics targeting this critical cancer pathway. The methodologies outlined in this guide provide a solid foundation for these essential preclinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: LY56110 vs. Letrozole in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nonsteroidal aromatase inhibitors: LY56110 and Letrozole. While both compounds target the aromatase enzyme, a key player in estrogen biosynthesis, this document aims to present a side-by-side analysis of their performance, supported by available experimental data and methodologies.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. It catalyzes the conversion of androstenedione to estrone and testosterone to estradiol. In certain pathologies, such as estrogen receptor-positive (ER+) breast cancer, inhibiting aromatase is a critical therapeutic strategy to reduce estrogen levels and thereby suppress tumor growth. Nonsteroidal aromatase inhibitors, like this compound and Letrozole, bind reversibly to the active site of the enzyme, effectively blocking its function.
Quantitative Performance Comparison
| Compound | Assay Type | Cell/System | IC50 Value | Reference |
| Letrozole | Cell-free | Human placental microsomes | 11 nM | [1] |
| Cell-free | JEG-3 human choriocarcinoma cells | 0.07 nM | [1] | |
| Cell-free | CHO cells | 1.4 nM | [1] | |
| Cell-based | MCF-7aro monolayer | 50-100 nM | [2] | |
| Cell-based | T-47Daro spheroids | 15-25 nM | [2] | |
| Cell-based | Rat glioma C6 cells | 0.1 µM | [3] | |
| Cell-based | Letrozole-resistant MCF-7 cells | >1000 nmol/L | [4] | |
| This compound | Not Available | Not Available | Not Available |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower IC50 values indicate greater potency. The variability in Letrozole's IC50 values across different studies can be attributed to the use of different assay systems (cell-free vs. cell-based), cell lines, and experimental conditions.
Signaling Pathway of Aromatase Inhibition
The diagram below illustrates the estrogen biosynthesis pathway and the mechanism of action of nonsteroidal aromatase inhibitors like this compound and Letrozole.
Experimental Protocols
To evaluate and compare the efficacy of aromatase inhibitors like this compound and Letrozole, a standardized in vitro aromatase inhibition assay is crucial. Below is a detailed methodology for a fluorometric-based assay.
In Vitro Fluorometric Aromatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Aromatase assay buffer
-
Test compounds (this compound, Letrozole) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and Letrozole) and a positive control (e.g., a known aromatase inhibitor) in the assay buffer. Include a vehicle control (solvent only).
-
Enzyme Reaction Setup: In each well of the 96-well plate, add the human recombinant aromatase enzyme.
-
Incubation with Inhibitor: Add the diluted test compounds, positive control, and vehicle control to their respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the aromatase activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the data to the vehicle control (representing 100% enzyme activity) and a no-enzyme control (representing 0% activity).
-
Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the workflow for this experimental protocol.
Conclusion
Both this compound and Letrozole are classified as nonsteroidal aromatase inhibitors, indicating a shared mechanism of action in the suppression of estrogen synthesis. Letrozole is a potent and well-documented inhibitor with extensive data supporting its efficacy across various experimental models. While specific quantitative data for this compound's aromatase inhibition is not publicly available, its classification suggests a similar mode of action to Letrozole. For a direct and conclusive comparison of their potencies, a head-to-head in vitro aromatase inhibition assay, as detailed in this guide, would be necessary. Researchers are encouraged to perform such comparative studies to fully elucidate the relative efficacy of these two compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aromatase Inhibitors: LY56110 in Context with Preceding Generations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nonsteroidal aromatase inhibitor LY56110 with previous generations of aromatase inhibitors. By examining their mechanisms of action, biochemical potency, and the evolution of their development, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue, muscle, and breast tissue becomes the main source of estrogen production. As many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen, inhibiting aromatase is a key therapeutic strategy. Aromatase inhibitors effectively block this estrogen synthesis, thereby reducing the growth stimulus for these tumors.
Mechanism of Action of Non-Steroidal Aromatase Inhibitors
Non-steroidal aromatase inhibitors, including this compound and other triazole-based inhibitors like anastrozole and letrozole, act as reversible competitive inhibitors. They possess a nitrogen-containing heterocyclic ring that binds to the heme iron atom of the cytochrome P450 component of the aromatase enzyme. This interaction blocks the active site of the enzyme, preventing it from converting androgens into estrogens.
Figure 1. Simplified signaling pathway of estrogen synthesis via aromatase and its inhibition by non-steroidal aromatase inhibitors.
Generations of Aromatase Inhibitors
The development of aromatase inhibitors has progressed through several generations, each marked by improvements in potency and selectivity, leading to better efficacy and reduced side effects.
-
First-Generation: The earliest aromatase inhibitor, aminoglutethimide , was non-specific and also inhibited other enzymes involved in steroidogenesis, leading to a range of side effects.
-
Second-Generation: This generation, which includes fadrozole and the steroidal inhibitor formestane, offered improved selectivity over the first generation. However, they still had some cross-reactivity with other cytochrome P450 enzymes.
-
Third-Generation: These inhibitors, including the non-steroidal agents anastrozole and letrozole , and the steroidal inactivator exemestane , are highly potent and selective for aromatase.[1] This high selectivity results in a more favorable side-effect profile compared to earlier generations.
While a specific public domain IC50 value for this compound is not available, as a nonsteroidal aromatase inhibitor, it is expected to exhibit a high degree of potency and selectivity characteristic of later-generation inhibitors.
Quantitative Comparison of Aromatase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for various previous generation aromatase inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor Generation | Inhibitor | Type | IC50 (nM) |
| First-Generation | Aminoglutethimide | Non-Steroidal | ~600[2] |
| Second-Generation | Fadrozole | Non-Steroidal | ~30[3] |
| Third-Generation | Anastrozole | Non-Steroidal | ~50-100 |
| Third-Generation | Letrozole | Non-Steroidal | ~21[4] |
| Third-Generation | Exemestane | Steroidal | ~15[3] |
Experimental Protocols
The determination of IC50 values for aromatase inhibitors is typically performed using in vitro assays. Two common methods are the tritiated water release assay and fluorometric assays.
Tritiated Water Release Assay
This method is a classic and sensitive way to measure aromatase activity.
Principle: This assay measures the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate, [1β-³H]-androstenedione, to estrone. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Workflow:
Figure 2. Experimental workflow for the tritiated water release aromatase inhibition assay.
Detailed Methodology:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing human placental or recombinant microsomes (as the source of aromatase), an NADPH regenerating system (or NADPH), and varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor as a positive control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent like chloroform to extract the unreacted steroid substrate.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized radiolabeled substrate.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Carefully transfer an aliquot of the aqueous supernatant, which contains the released [³H]₂O, to a scintillation vial. Add a suitable scintillation cocktail.
-
Measurement: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric Aromatase Inhibition Assay
This method offers a high-throughput and non-radioactive alternative for screening aromatase inhibitors.
Principle: This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The decrease in fluorescence intensity in the presence of an inhibitor is proportional to its inhibitory activity.
Workflow:
Figure 3. Experimental workflow for the fluorometric aromatase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: In a 96-well microplate, add the assay buffer, recombinant human aromatase, and the NADPH regenerating system.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor to the appropriate wells. Include a solvent control (no inhibitor).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic aromatase substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. The measurement can be performed in kinetic mode over a period of time (e.g., 60 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of reaction (for kinetic assays) or the final fluorescence intensity. Determine the percentage of inhibition for each inhibitor concentration compared to the control. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
The development of aromatase inhibitors has been a significant advancement in the treatment of hormone-receptor-positive breast cancer. While a direct quantitative comparison of this compound with previous generation inhibitors is limited by the lack of a publicly available IC50 value, its classification as a nonsteroidal aromatase inhibitor places it within a class of compounds known for high potency and selectivity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the inhibitory profile of this compound and other novel aromatase inhibitors.
References
- 1. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Aromatase Inhibitor LY56110 Against the Standard of Care in Hormone Receptor-Positive Breast Cancer
For Immediate Release
This guide provides a comparative overview of the efficacy of the novel nonsteroidal aromatase inhibitor, LY56110, relative to the established standard of care for hormone receptor-positive breast cancer in postmenopausal women. The current standards of care include third-generation aromatase inhibitors such as anastrozole, letrozole, and exemestane, as well as the selective estrogen receptor modulator (SERM), tamoxifen.[1][2][3] Due to the limited public data on this compound, this guide will focus on the established efficacy of the standard of care as a benchmark for evaluating new therapeutic agents.
Efficacy of Standard of Care Aromatase Inhibitors
Third-generation aromatase inhibitors have demonstrated significant improvements in disease-free survival and time to progression in postmenopausal women with hormone receptor-positive breast cancer when compared to tamoxifen, which has long been considered the gold standard.[2][3] These agents are now widely used as first-line therapy in this patient population.[2]
| Drug Class | Drug Names | Key Efficacy Data |
| Novel Nonsteroidal Aromatase Inhibitor | This compound | Data not publicly available. Efficacy to be established in future clinical trials. |
| Third-Generation Aromatase Inhibitors | Anastrozole, Letrozole, Exemestane | Superior efficacy in both neoadjuvant and adjuvant settings compared to tamoxifen.[2] In the IBIS-II trial, anastrozole reduced breast cancer incidence by 53% in high-risk postmenopausal women compared to placebo.[4] |
| Selective Estrogen Receptor Modulator (SERM) | Tamoxifen | Reduces the odds of recurrence and death by 47% and 26%, respectively, when used for 5 years as adjuvant therapy.[2] |
Mechanism of Action: Aromatase Inhibition
Aromatase inhibitors function by blocking the aromatase enzyme, which is responsible for the conversion of androgens into estrogens in peripheral tissues. This reduction in estrogen levels deprives hormone receptor-positive breast cancer cells of their primary growth signal. Nonsteroidal aromatase inhibitors, such as this compound, anastrozole, and letrozole, bind reversibly to the cytochrome P-450 component of the aromatase enzyme.[2]
Experimental Protocols
Clinical trials evaluating the efficacy of aromatase inhibitors in breast cancer typically involve large, randomized, multicenter studies. Below is a generalized protocol for a Phase III adjuvant trial comparing a new aromatase inhibitor to the standard of care.
Objective: To compare the disease-free survival of postmenopausal women with hormone receptor-positive early-stage breast cancer receiving the investigational aromatase inhibitor versus a standard aromatase inhibitor.
Study Design: A randomized, double-blind, multicenter Phase III clinical trial.
Patient Population: Postmenopausal women with histologically confirmed hormone receptor-positive, HER2-negative early-stage breast cancer who have completed primary therapy (surgery and, if indicated, chemotherapy and radiation).
Treatment Arms:
-
Arm A: Investigational Aromatase Inhibitor (e.g., this compound) administered orally once daily for 5 years.
-
Arm B: Standard of Care Aromatase Inhibitor (e.g., anastrozole or letrozole) administered orally once daily for 5 years.
Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of invasive local, regional, or distant recurrence, contralateral breast cancer, or death from any cause.
Secondary Endpoints:
-
Overall Survival (OS)
-
Incidence of contralateral breast cancer
-
Safety and tolerability profile
-
Bone health (bone mineral density)
-
Quality of life assessments
Statistical Analysis: The primary analysis will be a log-rank test to compare the DFS between the two treatment arms. A Cox proportional hazards model will be used to estimate the hazard ratio and its confidence interval.
Conclusion
While direct comparative efficacy data for this compound is not yet available, the established success of third-generation aromatase inhibitors sets a high benchmark for new therapies. Future clinical trials will be necessary to determine the precise efficacy and safety profile of this compound in comparison to the current standards of care, such as anastrozole, letrozole, and exemestane. The ongoing development of novel aromatase inhibitors is crucial for expanding treatment options and improving outcomes for patients with hormone receptor-positive breast cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors in the treatment of breast cancer in post-menopausal female patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
A comprehensive guide for researchers and drug development professionals.
This guide provides a comparative analysis of LY56110 and letrozole, two nonsteroidal aromatase inhibitors. While direct head-to-head clinical studies are not available for this compound, this document synthesizes existing data to offer a comparative perspective on their pharmacological profiles and the experimental methodologies used in their evaluation.
I. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and letrozole. It is important to note that the data for this compound is derived from preclinical studies, whereas the data for letrozole is from extensive clinical trials in postmenopausal women with breast cancer.
| Parameter | This compound | Letrozole | Citation |
| Class | Nonsteroidal Aromatase Inhibitor | Nonsteroidal Aromatase Inhibitor | [1][2] |
| Mechanism of Action | Reversible inhibition of aromatase enzyme | Reversible inhibition of aromatase enzyme | [3] |
| Estrogen Suppression | Data not available in humans. | Superior suppression of plasma estradiol (E2), estrone (E1), and estrone sulfate (E1S) compared to anastrozole. Letrozole suppressed tumor levels of E2, E1, and E1S by 97.6%, 90.7%, and 90.1%, respectively. | [4] |
| Plasma Half-life | Rat: 18 hr, Dog: 10 hr | ~2 days in postmenopausal women | [5] |
| Clinical Efficacy | Not established in humans. | Demonstrated superior efficacy in both neoadjuvant and adjuvant settings compared with tamoxifen. | [4] |
| Response Rate (Neoadjuvant) | Data not available. | 60% in one study, with higher rates in HER1/2+ tumors (88%). | [4] |
II. Experimental Protocols
A. Preclinical Disposition Study of this compound
A study was conducted to understand the absorption, distribution, metabolism, and excretion of this compound in rats, dogs, and monkeys.[5]
-
Test System: Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys.
-
Dosing: A single oral dose of 5 mg/kg of [14C]this compound was administered.
-
Sample Collection: Plasma, urine, and feces were collected over a period of 5 days. Tissue distribution was assessed in rats.
-
Analysis: Radioactivity in samples was measured to determine the extent of absorption and excretion. Plasma samples were also analyzed to determine the half-life of the parent compound.
-
Enzyme Induction/Inhibition: Rats and monkeys received daily oral doses of 10 mg/kg for 10-14 days to assess the induction of hepatic cytochromes. In vitro studies were conducted to evaluate the inhibitory effects on hepatic demethylase activity.
B. Clinical Evaluation of Letrozole in Postmenopausal Women with Breast Cancer (Representative Protocol)
The following represents a typical protocol for a randomized, multicenter clinical trial evaluating the efficacy and safety of letrozole, based on descriptions of various clinical studies.[6][7]
-
Study Design: A Phase III, randomized, open-label, multicenter study.
-
Patient Population: Postmenopausal women with hormone receptor-positive, lymph node-positive early breast cancer.
-
Randomization: Patients are randomized to receive either letrozole (2.5 mg daily) or a comparator drug (e.g., anastrozole 1 mg daily).
-
Treatment Duration: Treatment continues for up to 5 years or until disease recurrence.
-
Stratification: Patients are stratified by the number of positive lymph nodes and HER2 status.
-
Primary Endpoint: Disease-free survival at 5 years.
-
Secondary Endpoints: Overall survival, time to distant metastases, time to contralateral breast cancer, and safety.
-
Assessments: Tumor assessments are performed at baseline and at regular intervals. Adverse events are monitored throughout the study. Quality of life can be assessed using validated questionnaires.[8]
III. Visualizations
Signaling Pathway of Aromatase Inhibition
Caption: Aromatase inhibitors block the conversion of androgens to estrogens.
Experimental Workflow for Aromatase Inhibitor Clinical Trial
Caption: Workflow of a randomized clinical trial for an aromatase inhibitor.
References
- 1. LY 56110 - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of the aromatase inhibitor this compound and associated induction and inhibition studies in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Letrozole Surpasses Tamoxifen in Head-to-Head Breast Ca Trial | MDedge [mdedge.com]
- 8. Anastrozole and letrozole: an investigation and comparison of quality of life and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LY56110: A Comparative Guide to Nonsteroidal Aromatase Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the novel nonsteroidal aromatase inhibitor, LY56110. Due to the limited availability of public data on this compound, this document focuses on establishing a comparative context using the well-characterized and clinically approved nonsteroidal aromatase inhibitors, Letrozole and Anastrozole. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for the evaluation of this compound as experimental data becomes available.
Mechanism of Action and Signaling Pathway
Nonsteroidal aromatase inhibitors, including this compound, function by competitively binding to the heme group of the aromatase enzyme (cytochrome P450 19A1). This reversible inhibition blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol), thereby reducing circulating estrogen levels. This mechanism is particularly relevant in the treatment of hormone receptor-positive breast cancer in postmenopausal women, where tumor growth is stimulated by estrogens produced in peripheral tissues.
Comparative Performance Data
The following table summarizes the in vitro potency of established nonsteroidal aromatase inhibitors, Letrozole and Anastrozole, as measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Data for this compound is included as a placeholder to be populated once available.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Aromatase | Cell-free/Cell-based | Data not available | - |
| Letrozole | Aromatase | Cell-free (recombinant enzyme) | 0.9 - 2.5 | [1] |
| Anastrozole | Aromatase | Cell-free (recombinant enzyme) | 10 - 15 | [1] |
| Letrozole | Aromatase | Cell-based (MCF-7aro cells) | 50 - 100 | [2] |
| Anastrozole | Aromatase | Cell-based (MCF-7aro cells) | > 500 | [2] |
Experimental Protocols
Cell-Free Aromatase Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human aromatase.
Methodology:
-
Reagents and Materials: Recombinant human aromatase (CYP19A1), fluorogenic substrate (e.g., 3-cyano-7-methoxycoumarin), NADPH regenerating system, test compounds (this compound and comparators), and a fluorescence microplate reader.
-
Procedure: a. A reaction mixture containing the NADPH regenerating system and recombinant aromatase is prepared in a 96-well plate. b. Serial dilutions of the test compounds are added to the wells. c. The reaction is initiated by the addition of the fluorogenic substrate. d. The plate is incubated at 37°C for a specified time (e.g., 30 minutes). e. The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Cell-Based Aromatase Inhibition Assay
This assay assesses the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism.
Methodology:
-
Cell Line: A human cell line that expresses aromatase, such as MCF-7aro (human breast cancer cells stably transfected with the aromatase gene), is used.
-
Reagents and Materials: Cell culture medium, testosterone (aromatase substrate), test compounds, and an ELISA kit for estrogen quantification.
-
Procedure: a. MCF-7aro cells are seeded in 96-well plates and allowed to adhere. b. The cells are then treated with serial dilutions of the test compounds in the presence of a fixed concentration of testosterone. c. The plates are incubated for a period that allows for the conversion of testosterone to estrogen (e.g., 24-48 hours). d. The concentration of estrogen in the cell culture supernatant is quantified using an ELISA kit.
-
Data Analysis: The percentage of inhibition of estrogen production is calculated for each compound concentration. The IC50 value is determined from the resulting dose-response curve.
Logical Relationship of Experimental Data to Performance Evaluation
The following diagram illustrates the logical flow from experimental data to the overall performance assessment of an aromatase inhibitor like this compound.
References
Safety Operating Guide
Personal protective equipment for handling LY56110
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of LY56110, a nonsteroidal aromatase inhibitor. The information herein is compiled to ensure the safety of laboratory personnel and to provide clear procedural guidance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS Number: 26766-37-0; Chemical Name: 5-(bis(4-chlorophenyl)methyl)pyrimidine) was not available at the time of this writing. The following recommendations are based on safety data for structurally similar pyrimidine-based compounds and general best practices for handling potent research chemicals. Users must conduct a thorough risk assessment for their specific experimental conditions and adhere to all institutional and regulatory guidelines.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, double-gloving recommended. | Prevents skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or aerosols. |
Operational Plan for Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated laboratory. | General dilution of airborne contaminants. |
| Chemical Fume Hood | Required for all procedures involving open handling of this compound powder or preparation of solutions. | Provides primary containment to prevent inhalation of the compound.[4] |
| Safety Shower & Eyewash Station | Must be readily accessible in the immediate work area. | For immediate decontamination in case of accidental exposure.[5] |
Handling Procedures
A general workflow for handling chemical compounds like this compound in a laboratory setting is outlined below.
Step-by-Step Guidance:
-
Preparation :
-
Always wear the appropriate PPE as specified in the table above before entering the laboratory.[6]
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Carefully weigh the required amount of this compound.
-
Prepare solutions by slowly adding the compound to the appropriate solvent to avoid splashing.
-
-
During the Experiment :
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid creating dust or aerosols.
-
Clearly label all solutions.
-
In case of a spill, follow the emergency procedures outlined below.
-
-
After the Experiment :
-
Decontaminate all surfaces and equipment used.
-
Dispose of all waste according to the disposal plan.
-
Remove PPE in the designated area to avoid contaminating other spaces.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Mechanism of Action: Aromatase Inhibition
This compound is a nonsteroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting aromatase, this compound blocks the production of estrogen, which can be a therapeutic target in hormone-sensitive cancers.
Experimental Protocols
References
- 1. lsu.edu [lsu.edu]
- 2. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Standard Operating Procedures (SOPs) for Labs | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. fishersci.com [fishersci.com]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
